2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide
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Description
2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C13H11F2NOS2 and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on related compounds, such as benzamides with thiophene moieties, have been conducted to understand their crystal structures, which are crucial for determining their chemical properties and potential applications. For example, the crystal structure of a compound similar to the specified chemical was analyzed through X-ray diffraction, revealing stabilizing interactions like N–H···S and π···π interactions between the rings (Sharma et al., 2016). Such analyses provide insight into the molecular arrangement that could influence the compound's reactivity and binding properties.
Antimicrobial Activity
Derivatives of benzamides, including those with difluoromethyl groups and thiophene units, have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated significant activity against bacteria and fungi, suggesting the potential of these derivatives in developing new antimicrobial agents (Limban et al., 2011). This area of research is crucial for addressing the growing concern of antibiotic resistance.
Material Science Applications
In material science, the synthesis and application of fluorinated compounds, including those related to "2-((difluoromethyl)thio)-N-(thiophen-3-ylmethyl)benzamide," have been explored. For instance, studies have investigated the gelation properties of highly fluorinated bis-benzamides, which could have implications for developing new materials with specific mechanical or chemical properties (Loiseau et al., 2002).
Drug Discovery and Development
The chemical structure and modifications of benzamide derivatives, including the incorporation of difluoromethyl and thiophene groups, have been of interest in drug discovery. These compounds have been evaluated for various biological activities, such as antiarrhythmic effects, showcasing their potential in the development of new therapeutic agents (Banitt et al., 1977).
Synthesis and Chemical Reactivity
Research has also focused on the synthesis of related compounds, exploring their chemical reactivity and potential applications in organic synthesis. The development of new synthetic methods could lead to the creation of compounds with novel properties or improved biological activity. For example, studies have detailed the chemoselective N-benzoylation of aminophenols, which could be relevant for the synthesis of compounds with similar structures to "this compound" (Singh et al., 2017).
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NOS2/c14-13(15)19-11-4-2-1-3-10(11)12(17)16-7-9-5-6-18-8-9/h1-6,8,13H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSQBGCYWLEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.